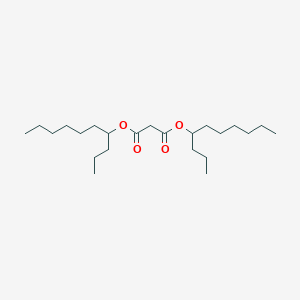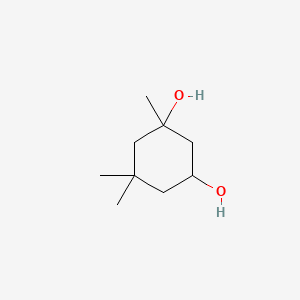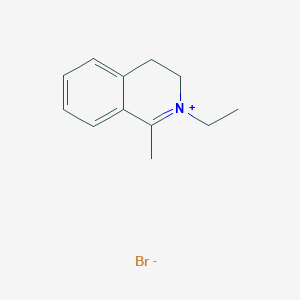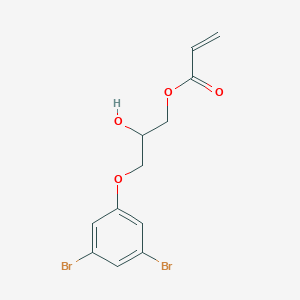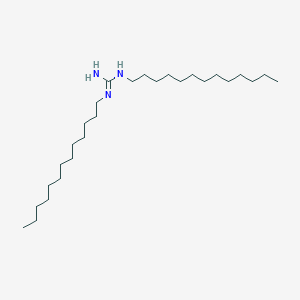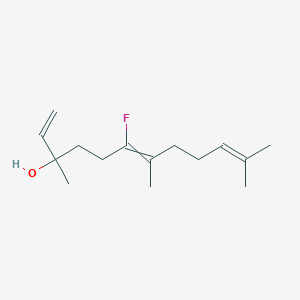
6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol is a fluorinated derivative of nerolidol, a naturally occurring sesquiterpene alcohol. This compound is characterized by its molecular formula C15H25FO and a molecular weight of approximately 240.36 g/mol. It is known for its unique structural features, including a fluorine atom at the 6th position and three methyl groups at the 3rd, 7th, and 11th positions of the dodecatrienol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol typically involves the fluorination of nerolidol or its derivatives. One common method is the electrophilic fluorination of nerolidol using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 6-fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-one.
Reduction: Formation of 6-fluoro-3,7,11-trimethyldodecane-1-ol.
Substitution: Formation of 6-amino-3,7,11-trimethyldodeca-1,6,10-trien-3-ol or 6-thio-3,7,11-trimethyldodeca-1,6,10-trien-3-ol.
Scientific Research Applications
6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of 6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. It may inhibit or activate certain enzymes, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Nerolidol: The non-fluorinated parent compound with similar structural features but lacking the fluorine atom.
Farnesol: A related sesquiterpene alcohol with a similar backbone but different functional groups.
Geraniol: Another related compound with a similar structure but different substitution patterns.
Uniqueness
6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
116058-31-2 |
|---|---|
Molecular Formula |
C15H25FO |
Molecular Weight |
240.36 g/mol |
IUPAC Name |
6-fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
InChI |
InChI=1S/C15H25FO/c1-6-15(5,17)11-10-14(16)13(4)9-7-8-12(2)3/h6,8,17H,1,7,9-11H2,2-5H3 |
InChI Key |
BMOUSABVEZFYAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=C(CCC(C)(C=C)O)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


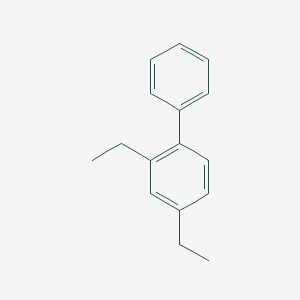
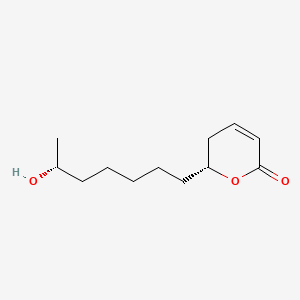
![1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene](/img/structure/B14299396.png)

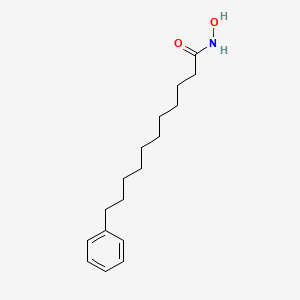
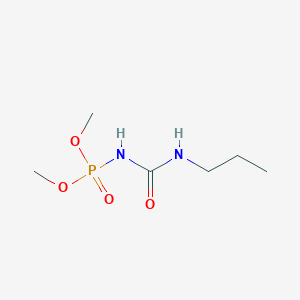
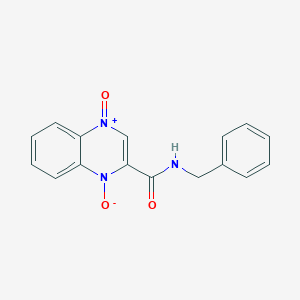
![(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone](/img/structure/B14299426.png)
